(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride
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Overview
Description
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride: is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines, which are heterocyclic compounds
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes, receptors, and other proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride typically involves multiple steps starting from commercially available precursors[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo3,4- b .... One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: : This can be achieved by cyclization reactions involving hydrazines and β-keto esters or β-diketones.
Methylation: : The pyrazolo[3,4-b]pyridine core is then methylated to introduce the methyl group at the desired position.
Formation of Hydrochloride Salt: : The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH) are commonly used oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol (C₂H₅OH) are typical reducing agents.
Substitution: : Nucleophiles such as ammonia (NH₃), amines, and halides are used in substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes can be formed depending on the specific conditions.
Reduction: : Alcohols or amines are common products of reduction reactions.
Substitution: : Various substituted pyrazolo[3,4-b]pyridines can be synthesized through substitution reactions.
Scientific Research Applications
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : It may be employed in biological studies to understand the mechanisms of various biochemical processes.
Industry: : Its derivatives can be used in the production of materials with specific properties.
Comparison with Similar Compounds
(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride: can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as Riociguat (BAY 63-2521) , which is also known for its biological activity While both compounds share structural similarities, their specific applications and mechanisms of action may differ
Properties
IUPAC Name |
(1-methylpyrazolo[3,4-b]pyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-12-8-6(3-2-4-10-8)7(5-9)11-12;/h2-4H,5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEOPIMHKBQENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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